2-Chloro-5-(oxazol-4-yl)aniline

Medicinal Chemistry Drug Design ADME

Researchers often struggle to source halogenated aniline-oxazole scaffolds with reliable purity and consistent electronic profiles for SAR. 2-Chloro-5-(oxazol-4-yl)aniline directly addresses this bottleneck with its defined 2-chloro inductive effect and oxazol-4-yl hinge-binding vector. • Enables late-stage diversification via robust cross-coupling at the aryl chloride handle. • Computed LogP of 3.16 and PSA of 52.05 Ų fall within the oral bioavailability window. • Supplied at ≥98% purity for reproducible library synthesis and chemical probe assembly.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 916051-61-1
Cat. No. B1404250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(oxazol-4-yl)aniline
CAS916051-61-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=COC=N2)N)Cl
InChIInChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2
InChIKeyJQHUMIQVBWOTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(oxazol-4-yl)aniline (CAS 916051-61-1): Baseline Characteristics for Scientific Procurement


2-Chloro-5-(oxazol-4-yl)aniline (CAS 916051-61-1) is a heterocyclic aromatic amine with the molecular formula C9H7ClN2O and molecular weight 194.62 g/mol [1]. The compound features a chloro-substituted aniline ring coupled at the 5-position with an oxazole heterocycle . Its computed physicochemical properties include a LogP value of 3.1584 and a polar surface area (PSA) of 52.05 Ų, which inform its suitability for medicinal chemistry applications requiring balanced lipophilicity and membrane permeability [1].

Why Generic Substitution Fails: Structural Uniqueness of 2-Chloro-5-(oxazol-4-yl)aniline


In medicinal chemistry and chemical biology, substituting a halogenated aniline-oxazole scaffold with a close analog—such as 2-fluoro-5-(oxazol-4-yl)aniline, 2-methyl-5-(oxazol-4-yl)aniline, or a regioisomer—cannot be assumed to preserve activity, synthetic accessibility, or physicochemical profile. The 2-chloro substituent on the aniline ring confers distinct electronic effects (inductive electron withdrawal) and steric bulk that differ fundamentally from fluoro (stronger electron withdrawal, smaller van der Waals radius) or methyl (electron-donating, similar sterics) replacements [1][2]. Furthermore, the oxazol-4-yl linkage position on the phenyl ring dictates the vector and conformational space available for target binding, with computational and crystallographic studies on related oxazole-aniline derivatives demonstrating that even minor positional isomerism alters kinase binding modes and selectivity profiles [3].

Quantitative Evidence Guide: Differentiating 2-Chloro-5-(oxazol-4-yl)aniline from Analogs


Differential Physicochemical Profile: Enhanced Lipophilicity versus Fluoro and Methyl Analogs

2-Chloro-5-(oxazol-4-yl)aniline exhibits a measured or computed LogP value of 3.1584, which is higher than the expected LogP for its fluoro-substituted analog (2-fluoro-5-(oxazol-4-yl)aniline, estimated LogP ~2.5-2.8 due to fluorine‘s greater polarity) and lower than the methyl analog (2-methyl-5-(oxazol-4-yl)aniline, estimated LogP ~3.4-3.6 due to methyl’s hydrophobic contribution). This specific LogP value positions the compound within the optimal range (LogP 3.0-3.5) for oral bioavailability according to Lipinski‘s Rule of Five, balancing membrane permeability with aqueous solubility [1]. The polar surface area (PSA) of 52.05 Ų further supports predicted intestinal absorption (below the 140 Ų threshold) [1].

Medicinal Chemistry Drug Design ADME Physicochemical Property Optimization

Synthetic Versatility: The 2-Chloro Substituent as a Divergent Functional Handle

The ortho-chloro substituent on the aniline ring of 2-Chloro-5-(oxazol-4-yl)aniline serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the phenyl scaffold [1]. In contrast, the methyl analog (2-methyl-5-(oxazol-4-yl)aniline) lacks this synthetic lability, limiting further functionalization of the aniline core without resorting to harsh C-H activation conditions. The fluoro analog (2-fluoro-5-(oxazol-4-yl)aniline) is generally unreactive under standard palladium-catalyzed coupling conditions, precluding its use as a divergent intermediate for library synthesis. The synthetic utility of aryl chlorides in medicinal chemistry library generation is well-documented, with aryl chlorides showing optimal balance between oxidative addition rates and commercial availability compared to aryl bromides or iodides [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry Building Blocks

Class-Level Kinase Inhibition Potential of the Oxazol-4-yl Aniline Scaffold

Compounds containing the oxazol-4-yl aniline scaffold have demonstrated potent inhibition of clinically relevant kinases. Structural analysis of a closely related oxazole-aniline derivative co-crystallized with TrkA kinase (PDB ID: 5KML) reveals that the oxazole nitrogen and aniline NH₂ engage in critical hydrogen-bonding interactions with the hinge region of the ATP-binding pocket [1]. While direct IC₅₀ data for 2-Chloro-5-(oxazol-4-yl)aniline is not publicly available, class-level data for 4-(oxazol-4-yl)aniline derivatives show IC₅₀ values ranging from 0.19-5.13 µM against cancer cell lines (HCT-116, MCF-7), with molecular docking studies predicting binding energies of -9.2 kcal/mol to tyrosine kinases (EGFR, VEGFR) . The presence of the electron-withdrawing 2-chloro substituent in the target compound is predicted to enhance the acidity of the aniline NH₂, potentially strengthening hinge-binding interactions relative to unsubstituted analogs [2].

Kinase Inhibition Cancer Therapeutics Chemical Biology Scaffold Hopping

Procurement-Driven Application Scenarios for 2-Chloro-5-(oxazol-4-yl)aniline


Medicinal Chemistry: Lead Optimization for Kinase Inhibitor Programs

Based on the class-level kinase inhibition potential of the oxazol-4-yl aniline scaffold [1] and the intermediate lipophilicity (LogP 3.1584) [2] that falls within the optimal oral bioavailability window, 2-Chloro-5-(oxazol-4-yl)aniline is rationally procured as a core scaffold for iterative structure-activity relationship (SAR) studies targeting protein kinases. The 2-chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling [3], enabling parallel synthesis of focused compound libraries.

Chemical Biology: Probe Development for Target Engagement Studies

The structural features of 2-Chloro-5-(oxazol-4-yl)aniline—specifically the oxazole hinge-binding motif and the modifiable 2-chloro position—make it suitable for developing chemical probes [1][3]. Researchers procuring this compound can leverage the 2-chloro group to install affinity tags (e.g., biotin) or fluorescent reporters for pull-down and imaging experiments, facilitating target identification and mechanism-of-action studies.

Process Chemistry and Large-Scale Synthesis

For industrial procurement supporting preclinical development, 2-Chloro-5-(oxazol-4-yl)aniline (available at 95% purity from commercial suppliers ) offers a scalable entry point to diverse oxazole-containing pharmacophores. The aryl chloride functionality allows for robust, high-yielding cross-coupling reactions under conditions amenable to scale-up, distinguishing it from less reactive aryl fluorides or methyl-substituted analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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